molecular formula C15H8BrF3N2O B11208897 5-(3-Bromophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-(3-Bromophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11208897
M. Wt: 369.14 g/mol
InChI Key: BJUXJOGDJWVPPL-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: one oxygen and two nitrogen atoms

Preparation Methods

The synthesis of 5-(3-Bromophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-bromobenzohydrazide with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired oxadiazole ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

5-(3-Bromophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The oxadiazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(3-Bromophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of various cellular pathways. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

5-(3-Bromophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

    5-Phenyl-1,2,4-oxadiazole: Lacks the bromine and trifluoromethyl groups, resulting in different chemical properties and applications.

    5-(4-Methylphenyl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole: Contains a methyl group instead of a bromine atom, which may affect its reactivity and biological activity.

    5-(3-Chlorophenyl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole:

The presence of the bromine and trifluoromethyl groups in this compound makes it unique and may enhance its reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C15H8BrF3N2O

Molecular Weight

369.14 g/mol

IUPAC Name

5-(3-bromophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C15H8BrF3N2O/c16-12-3-1-2-10(8-12)14-20-13(21-22-14)9-4-6-11(7-5-9)15(17,18)19/h1-8H

InChI Key

BJUXJOGDJWVPPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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